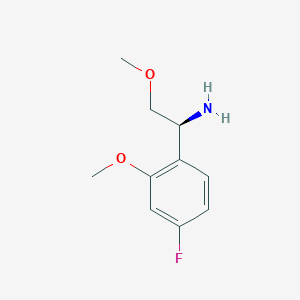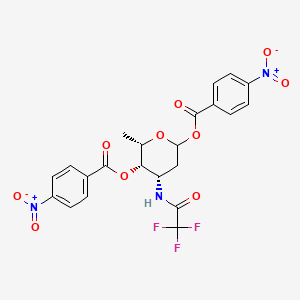
(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy is a compound belonging to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by its unique structure, which includes an amino group and a tetramethyl-substituted imidazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts such as nickel or gold can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and substituted imidazoles .
Wissenschaftliche Forschungsanwendungen
(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a probe in studying biological systems due to its unique structural properties.
Industry: Utilized in the production of dyes, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of (4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carbamoyl-2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl: Similar in structure but differs in the presence of a pyrroline ring instead of an imidazole ring.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl): Another related compound with a pyrrolidine ring.
Uniqueness
(4-Amino-2.5-dihydro-2,2,5,5-tetramethyl-1H-imidazol-1-YL)oxy is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its tetramethyl substitution provides steric hindrance, affecting its reactivity and interaction with other molecules .
Eigenschaften
Molekularformel |
C7H14N3O |
|---|---|
Molekulargewicht |
156.21 g/mol |
InChI |
InChI=1S/C7H14N3O/c1-6(2)5(8)9-7(3,4)10(6)11/h1-4H3,(H2,8,9) |
InChI-Schlüssel |
JOUQHALJTYAVRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NC(N1[O])(C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


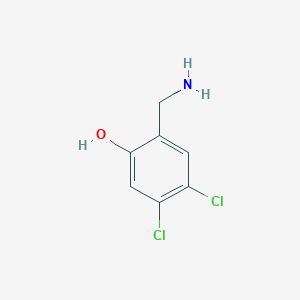

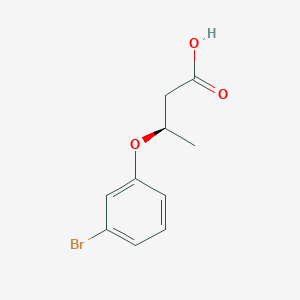
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
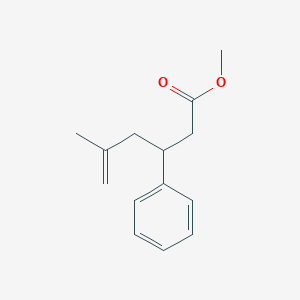
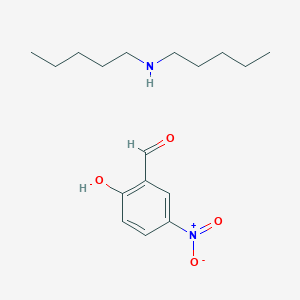

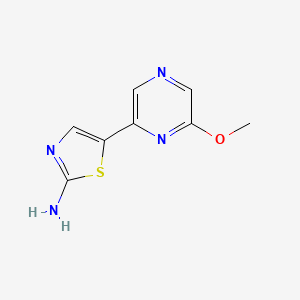
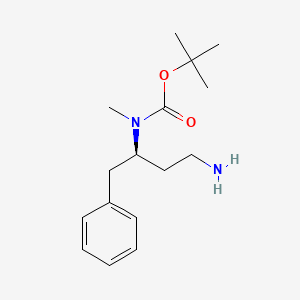

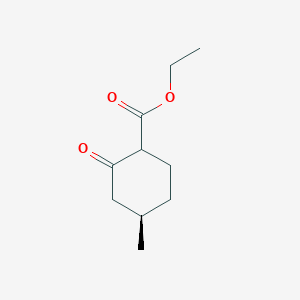
![3,8,9-Triazatricyclo[4.3.0.02,5]nonane](/img/structure/B13092362.png)
